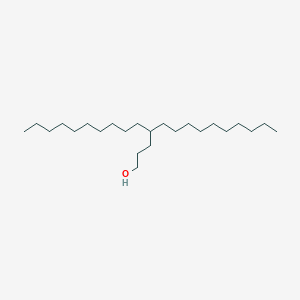
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl, also known as DCB, is a compound that belongs to the family of N-acyl arylhydroxylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzyme activity. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to be a non-competitive inhibitor of cytochrome P450 enzymes, which means that it does not compete with the substrate for binding to the enzyme.
Biochemische Und Physiologische Effekte
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to have several biochemical and physiological effects. It has been shown to inhibit the metabolism of several drugs, including warfarin, phenytoin, and tamoxifen. This inhibition can lead to increased drug concentrations in the body, which can have both beneficial and detrimental effects depending on the drug. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has also been shown to have anti-inflammatory properties, which may be due to its inhibition of cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has several advantages for lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it a valuable tool for studying drug metabolism in vitro. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has some limitations. It is not a selective inhibitor of cytochrome P450 enzymes and can inhibit the activity of multiple enzymes. This can make it difficult to interpret the results of experiments using 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in scientific research. One direction is the development of more selective inhibitors of cytochrome P450 enzymes. This would allow researchers to study the metabolism of specific drugs and xenobiotics without affecting other enzymes. Another direction is the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in drug discovery and development. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to identify drugs that are metabolized by specific cytochrome P450 enzymes, which can help to predict drug-drug interactions and potential adverse effects. Additionally, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to study the effects of genetic polymorphisms on drug metabolism, which can help to personalize drug therapy.
Synthesemethoden
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzoyl chloride with 4-acetylaminobiphenyl in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6. This makes 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl a valuable tool for studying the metabolism of drugs and xenobiotics in vitro.
Eigenschaften
CAS-Nummer |
119411-18-6 |
|---|---|
Produktname |
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl |
Molekularformel |
C21H15Cl2NO3 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3 |
InChI-Schlüssel |
XHNVDCZMXVOBSG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
Andere CAS-Nummern |
119411-18-6 |
Synonyme |
N-(1,1'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)












